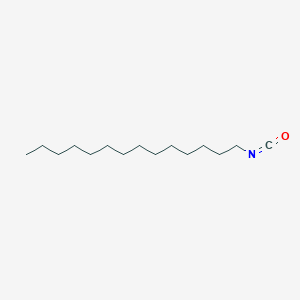

Tetradecyl isocyanate

Overview

Description

Tetradecyl isocyanate (TDI) is an aliphatic isocyanate used in a variety of applications, including the synthesis of polyurethane polymers, the production of coatings, and the manufacture of adhesives. TDI is a colorless liquid with a pungent odor and is highly reactive. It is a member of the aryl isocyanate family and is one of the most widely used isocyanates.

Scientific Research Applications

1. Alternative to Toxic Isocyanates in Cross-Linking

Tetradecyl isocyanate, like other isocyanates, has been studied for its potential as an alternative to toxic isocyanates in the cross-linking of hydroxyl-terminated pre-polymers. Research by Dossi et al. (2018) explored using triethyleneglycol diglycidyl ether (TEGDGE) as a non-toxic alternative for cross-linking hydroxyl-terminated polyols, with applications in producing thermally stable networks with low glass transition temperatures. This research underscores the ongoing efforts to find safer alternatives to conventional, toxic isocyanates in polymer chemistry (Dossi et al., 2018).

2. Use in Agrochemical Synthesis

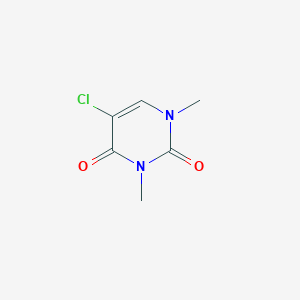

Isocyanates, including tetradecyl isocyanate, have found extensive use as reactive intermediates in agrochemical syntheses. Lamberth (2021) discussed the role of organic isocyanates and isothiocyanates in the manufacture of agrochemicals. These compounds facilitate the installation of crucial carboxylic functions like carbamates, ureas, and semicarbazones, and are also used in constructing heterocycles such as tetrazolones, thiazoles, and uracils (Lamberth, 2021).

3. Development of Self-Healing Epoxy Materials

In the field of materials science, isocyanates including tetradecyl isocyanate are being explored for developing self-healing materials. Hillewaere et al. (2014) investigated the use of thiol-isocyanate chemistry for creating self-healing epoxy thermosets. This innovative approach has applications in creating materials with enhanced durability and longevity (Hillewaere et al., 2014).

4. Detection of Isocyanates in Air

Detecting isocyanates in the environment, particularly in air, is an important area of research. Ghosh et al. (2014) developed a fluorescent sensory polymer for the direct detection of isocyanates in air. This method is highly sensitive and can detect isocyanates at very low levels, highlighting the potential for monitoring environmental and occupational exposure to isocyanates (Ghosh et al., 2014).

properties

IUPAC Name |

1-isocyanatotetradecane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H29NO/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-16-15-17/h2-14H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSMJMAQKBKGDQX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCN=C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H29NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40392931 | |

| Record name | Tetradecyl isocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40392931 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.40 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tetradecyl isocyanate | |

CAS RN |

4877-14-9 | |

| Record name | Tetradecyl isocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40392931 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tetradecyl isocyanate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

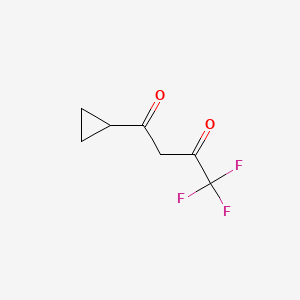

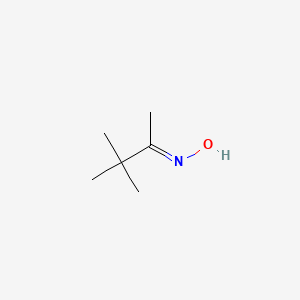

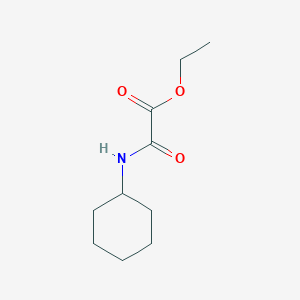

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the primary use of Tetradecyl isocyanate in chemical synthesis?

A1: Tetradecyl isocyanate (1b) serves as a crucial building block in synthesizing cationic surfactant intermediates, specifically 3-(dimethylamino)propane-1,2-di-tetradecylcarbamate (2b) []. This synthesis involves reacting Tetradecyl isocyanate with 1-dimethylamino-2,3-propanediol, utilizing triethylamine as a catalyst [].

Q2: How is the structure of Tetradecyl isocyanate confirmed using analytical techniques?

A2: The structure of Tetradecyl isocyanate and its fragmentation pattern are elucidated using electron impact mass spectrometry (EI-MS) []. A key structural indicator is the presence of a base peak at m/z 99 in the mass spectrum, attributed to a stable six-membered ring formed during fragmentation []. This observation is further supported by quantum-mechanical energy calculations, which confirm the low energy and high stability of the six-membered ring structure [].

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[2-(4-Methylphenyl)phenyl]sulfonyl chloride](/img/structure/B1352781.png)

![Ethyl 4-[(2-bromoacetyl)amino]benzoate](/img/structure/B1352798.png)

![2-[3-{[(2,4-Dichlorobenzyl)oxy]imino}-1-(dimethylamino)propylidene]malononitrile](/img/structure/B1352801.png)

![4-chloro-N'-{[5-oxo-3-(trifluoromethyl)-1,5-dihydro-4H-pyrazol-4-yliden]methyl}benzenecarbohydrazide](/img/structure/B1352803.png)